molecular formula C14H14N2O4 B12512654 1-Acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione

1-Acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione

Cat. No.: B12512654
M. Wt: 274.27 g/mol
InChI Key: DHTWSXQNUMZDAD-UHFFFAOYSA-N
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Description

1-Acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an acetyl group, a methoxyphenyl group, and a piperazine-2,5-dione core structure

Preparation Methods

The synthesis of 1-Acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine-2,5-dione and 4-methoxybenzaldehyde.

    Condensation Reaction: The key step in the synthesis is the condensation reaction between piperazine-2,5-dione and 4-methoxybenzaldehyde in the presence of an acid catalyst. This reaction forms the methoxyphenylmethylidene derivative.

    Acetylation: The final step involves the acetylation of the methoxyphenylmethylidene derivative using acetic anhydride or acetyl chloride under basic conditions to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

1-Acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., acids, bases), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1-Acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione can be compared with other similar compounds, such as:

    1-Acetyl-3-[(4-nitrophenyl)methylidene]piperazine-2,5-dione: This compound has a nitrophenyl group instead of a methoxyphenyl group, which may result in different chemical and biological properties.

    1-Acetyl-3-[(4-chlorophenyl)methylidene]piperazine-2,5-dione:

    1-Acetyl-3-[(4-methylphenyl)methylidene]piperazine-2,5-dione: The methylphenyl group may impart different steric and electronic effects compared to the methoxyphenyl group.

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

1-acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione

InChI

InChI=1S/C14H14N2O4/c1-9(17)16-8-13(18)15-12(14(16)19)7-10-3-5-11(20-2)6-4-10/h3-7H,8H2,1-2H3,(H,15,18)

InChI Key

DHTWSXQNUMZDAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(=O)NC(=CC2=CC=C(C=C2)OC)C1=O

Origin of Product

United States

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